3-methyl-1-(2-thienylsulfonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid
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Overview
Description
Scientific Research Applications
Novel Synthesis Methodologies
Research has explored innovative synthesis techniques for pyrrole derivatives, employing environmentally friendly catalysts and procedures that enhance yield and efficiency. For instance, an acidic ionic liquid, 3-methyl-2-(1-sulfobutyl)-1H-imidazolium hydrogensulfate ([BSO3HMIm]HSO4), has been utilized as an efficient catalyst for synthesizing a variety of pyrrole derivatives through a one-pot, three-component condensation process, demonstrating good to excellent yields and allowing for easy recovery and recycling of the catalyst up to six times without affecting the yield or prolonging the reaction time (Luo et al., 2014).
Catalytic Applications and Green Chemistry
Studies have also focused on the development of novel, biological-based nano organo solid acids with urea moiety for catalytic applications in synthesizing various organic compounds under mild and green conditions. These catalysts have been shown to facilitate the synthesis of coumarin-3-carboxylic acid and cinnamic acid derivatives, highlighting their potential industrial applications (Zolfigol et al., 2015).
Generation of Novel Compounds
Research into the synthesis of novel compounds includes the development of pyrrole-substituted pyrido[2,3-d]pyrimidines using [γ-Fe2O3@HAp-SO3H] as an efficient nanocatalyst. This method has proven effective in achieving high yields and short reaction times, with some of the newly synthesized compounds showing promising antibacterial activity (Jahanshahi et al., 2018).
Future Directions
Properties
IUPAC Name |
3-methyl-1-thiophen-2-ylsulfonyl-2,5-dihydropyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4S2/c1-7-4-5-11(9(7)10(12)13)17(14,15)8-3-2-6-16-8/h2-4,6,9H,5H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOODDWDUPJQQBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCN(C1C(=O)O)S(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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